REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[OH-].[K+].[CH3:11]O>CS(C)=O>[CH3:11][O:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[N:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
OC=1C=NC(=CC1)C
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at 20° C. for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the methanol
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator, 213 g of methyl iodide
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 100 ml of dimethyl sulfoxide
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
DISTILLATION
|
Details
|
subjected to steam distillation
|
Type
|
EXTRACTION
|
Details
|
The distillate is extracted continuously in the extractor with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
the extract is concentrated
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=NC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |